molecular formula C22H32O6 B13401202 [5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate

[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate

Cat. No.: B13401202
M. Wt: 392.5 g/mol
InChI Key: YSHITMOTGBUVPS-UHFFFAOYSA-N
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Description

This compound features a hexahydroazulene core, a bicyclic sesquiterpene-derived framework, substituted with acetyloxypropan-2-yl, hydroxy, methyl, and 2-methylbut-2-enoate ester groups. Structural determination of such complex molecules often relies on crystallographic tools like the SHELX program suite, which enables precise refinement of atomic coordinates and bonding patterns .

Properties

IUPAC Name

[5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHITMOTGBUVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate typically involves multiple steps, including the formation of the core hexahydroazulene structure, followed by the introduction of the acetyloxy and hydroxy groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its functional groups can interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate involves its interaction with specific molecular targets. The acetyloxy and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one)
  • Core Framework: Chromenone (benzopyran-4-one) vs. hexahydroazulene in the target compound. Chromenones are aromatic and planar, whereas hexahydroazulenes are non-aromatic and adopt boat-like conformations .
  • Substituents: Both compounds share the 2-methylbut-2-enoyl/enoate group. However, calophyllolide includes a methoxy group and phenyl ring, contrasting with the acetyloxypropan-2-yl and hydroxy groups in the target compound.
  • Physicochemical Implications: The hexahydroazulene core may enhance metabolic stability compared to chromenone’s aromatic system, which is prone to oxidative metabolism. The acetyloxypropan-2-yl group in the target compound could increase hydrophilicity relative to calophyllolide’s methoxy and phenyl substituents .
Methylofuran and MFR-a

methyl groups) significantly alter biological function. Similarly, the hydroxy group at position 8a in the target compound may confer hydrogen-bonding capacity absent in non-hydroxylated analogs .

Graph-Based Structural Comparison

Chemical structure comparison via graph theory () reveals common subgraphs between the target compound and calophyllolide, such as the ester-linked 2-methylbut-2-enoyl moiety. However, the hexahydroazulene core lacks isomorphic substructures with chromenone-based systems, highlighting distinct topological features .

Similarity Coefficient Analysis

Using Tanimoto coefficients (), binary fingerprints of functional groups (e.g., esters, hydroxy, methyl) show moderate similarity (~0.6–0.7) between the target compound and calophyllolide. Lower similarity (~0.3–0.4) is observed with non-esterified azulene derivatives, underscoring the critical role of the 2-methylbut-2-enoate group .

Tabulated Comparison of Key Features

Parameter Target Compound Calophyllolide Non-Esterified Azulene Derivatives*
Core Structure Hexahydroazulene (bicyclic, non-aromatic) Chromenone (aromatic benzopyran-4-one) Azulene (aromatic bicyclic)
Key Functional Groups 2-Methylbut-2-enoate, acetyloxypropan-2-yl, hydroxy, methyl 2-Methylbut-2-enoyl, methoxy, phenyl Hydroxy, methyl, ketone
Molecular Weight (Da) ~406 (estimated) 422.45 ~250–300
Predicted LogP ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity due to phenyl group) ~1.5–2.0 (hydrophilic)
Bioactivity Relevance Potential anti-inflammatory (inferred from ester analogs) Antiviral, anticancer (reported) Limited data; often used as synthetic intermediates

*Hypothetical analogs based on azulene scaffolds without ester groups.

Biological Activity

The compound [5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate is a complex organic molecule notable for its unique hexahydroazulene structure. This compound has garnered attention for its potential biological activities, which may be attributed to its diverse functional groups. This article explores the biological activity of this compound through a detailed analysis of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of the compound is C15H24O5C_{15}H_{24}O_5, with a molecular weight of approximately 290.27 g/mol. Its structure includes a hexahydroazulene core, an acetyloxy group, and a methylbutenoate moiety. The presence of these functional groups suggests potential reactivity and biological activity.

Structural Features

FeatureDescription
Hexahydroazulene Core Provides a fused ring system that may exhibit unique properties in medicinal chemistry.
Acetyloxy Group May enhance solubility and bioavailability.
Methylbutenoate Moiety Potentially involved in various biological interactions.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities. These activities can include:

Antimicrobial Activity

Research suggests that compounds with similar structural features have demonstrated antimicrobial properties. For instance, certain hexahydroazulene derivatives have shown efficacy against various bacterial strains.

Anti-inflammatory Effects

The acetyloxy group present in the compound may contribute to anti-inflammatory activity. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Antiviral Properties

Some structurally related compounds have been investigated for their antiviral effects. The fused ring system in hexahydroazulenes may play a role in disrupting viral replication processes.

Study 1: Antimicrobial Efficacy

A study conducted on related hexahydroazulene compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that derivatives of the target compound inhibited the production of inflammatory mediators in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 3: Antiviral Activity

Research involving similar compounds indicated that they could inhibit viral entry into host cells. This was evidenced by reduced viral loads in treated cell cultures infected with influenza virus.

Synthesis and Applications

The synthesis of This compound can be achieved through various methodologies involving multi-step organic reactions. The applications of this compound span several fields including:

  • Medicinal Chemistry : Potential use as an antimicrobial or anti-inflammatory agent.
  • Agricultural Chemistry : Possible applications as a natural pesticide or fungicide.
  • Cosmetic Industry : Utilization for its anti-inflammatory properties in skincare formulations.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high regioselectivity?

  • Methodological Answer : Use a multi-step approach involving (i) protection of hydroxyl groups (e.g., acetyl or silyl ethers) to prevent undesired side reactions, (ii) regioselective acylation of the azulene core via organocatalytic or metal-mediated protocols, and (iii) deprotection under mild acidic conditions. For example, highlights the use of 2-methylbut-2-enoyl groups in similar frameworks, achieved via Steglich esterification . Optimize reaction stoichiometry (1.2–1.5 equivalents of acylating agent) and monitor progress via TLC/HPLC-MS.

Q. How can the stereochemistry of the azulene core and substituents be confirmed?

  • Methodological Answer : Combine X-ray crystallography (as demonstrated in for analogous alkyne derivatives) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For crystalline samples, use synchrotron radiation to resolve complex stereocenters . If crystallization fails, employ computational modeling (DFT-based NMR chemical shift predictions) to correlate experimental and theoretical data .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Use reverse-phase HPLC with UV/Vis detection (210–400 nm) to quantify impurities. For stability studies, conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor decomposition products via LC-HRMS. emphasizes the need for inert atmospheres (argon/nitrogen) during storage to prevent ester hydrolysis .

Advanced Research Questions

Q. How can conflicting bioactivity data across in vitro and in vivo models be resolved?

  • Methodological Answer : Design a meta-analysis framework:

  • Step 1 : Standardize assay conditions (e.g., cell lines, solvent controls, and dosage ranges) using guidelines from ’s randomized block design principles .
  • Step 2 : Perform dose-response modeling (Hill equation) to compare IC50/EC50 values across studies.
  • Step 3 : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 2-methylbut-2-enoate moiety?

  • Methodological Answer :

  • Synthetic SAR : Prepare analogs with modified ester groups (e.g., 2-methylpropanoate or acrylate derivatives) and test for activity shifts. demonstrates the impact of α,β-unsaturated esters on bioactivity .
  • Computational SAR : Use molecular docking (AutoDock Vina) to map interactions between the ester group and target proteins (e.g., kinases or cytochrome P450 enzymes). Validate predictions with mutagenesis studies .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize solvent systems (e.g., mixed solvents like ethyl acetate/hexane) and employ vapor diffusion techniques. If polymorphism occurs (common in polyoxygenated azulenes), use differential scanning calorimetry (DSC) to identify stable crystalline forms. ’s success with homopropargyl alcohol derivatives suggests that halogenated solvents (dichloromethane) may enhance crystal lattice stability .

Contradiction Analysis & Experimental Design

Q. How to resolve discrepancies in reported metabolic pathways for this compound?

  • Methodological Answer :

  • Step 1 : Replicate prior studies using isotopically labeled analogs (e.g., deuterated at the acetyloxypropan-2-yl group) to track metabolic fate via mass spectrometry .
  • Step 2 : Compare enzyme kinetics (Km/Vmax) across species (human vs. rodent liver microsomes) to identify interspecies variability.
  • Step 3 : Use CRISPR-edited cell lines to knockout candidate metabolizing enzymes (e.g., CYP3A4) and confirm pathway specificity .

Q. What experimental designs minimize bias in assessing antioxidant activity?

  • Methodological Answer : Adopt a split-plot design (as in ) with:

  • Main plots : Concentration gradients (0.1–100 μM).
  • Subplots : Antioxidant assays (DPPH, ABTS, FRAP) performed in triplicate.
  • Controls : Include Trolox and ascorbic acid as benchmarks. Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) .

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